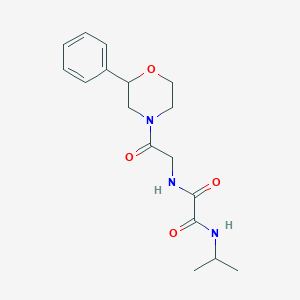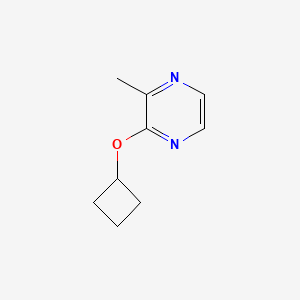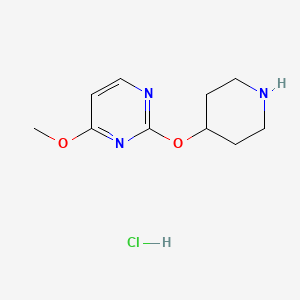
4-Methoxy-2-(piperidin-4-yloxy)pyrimidine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“4-Methoxy-2-(piperidin-4-yloxy)pyrimidine hydrochloride” is a chemical compound . It is a part of a collection of unique chemicals provided by Sigma-Aldrich . The empirical formula of the compound is C9H15Cl2N3O .
Molecular Structure Analysis
The molecular structure of “4-Methoxy-2-(piperidin-4-yloxy)pyrimidine hydrochloride” is represented by the empirical formula C9H15Cl2N3O . More detailed structural information, such as the 3D structure, was not found in the available resources.Physical And Chemical Properties Analysis
The physical and chemical properties of “4-Methoxy-2-(piperidin-4-yloxy)pyrimidine hydrochloride” are not fully detailed in the available resources. It is known to be a solid .Applications De Recherche Scientifique
Antimicrobial and Antifungal Applications
Research has demonstrated the effectiveness of pyrimidine derivatives in combating a range of bacterial and fungal pathogens. For instance, compounds synthesized from 2-amino-4-chloro-6-methoxypyrimidine have shown potent antibacterial and antifungal activity against pathogens such as Staphylococcus aureus, Escherichia coli, Bacillus subtilis, Pseudomonas aeruginosa, Salmonella, Candida albicans, Candida tropicalis, and Aspergillus fumigatus (Al-Masoudi et al., 2015). Molecular modeling studies complement these findings by illustrating the interactions contributing to the antimicrobial efficacy of these compounds.
Corrosion Inhibition
Piperidine derivatives, including those related to the pyrimidine structure, have been evaluated for their roles in corrosion inhibition, particularly for the protection of iron surfaces. Quantum chemical and molecular dynamics simulation studies have been conducted to assess the adsorption and inhibition properties of these derivatives. Such research elucidates the electronic properties and adsorption behaviors that contribute to their effectiveness in corrosion inhibition (Kaya et al., 2016).
Anti-Inflammatory and Analgesic Agents
Novel compounds derived from the interaction of pyrimidine with other chemical structures have been synthesized and evaluated for their anti-inflammatory and analgesic properties. These studies highlight the potential of such compounds to inhibit cyclooxygenase enzymes (COX-1/COX-2), offering promising avenues for the development of new medications for treating pain and inflammation (Abu‐Hashem et al., 2020).
Drug Metabolism and Pharmacokinetics
Research into the metabolism, excretion, and pharmacokinetics of compounds related to pyrimidine structures, such as dipeptidyl peptidase IV inhibitors, provides insights into their potential therapeutic applications, particularly in the management of type 2 diabetes. Such studies offer detailed analyses of the metabolic pathways and elimination processes of these compounds in various species, including humans (Sharma et al., 2012).
Antiviral Activity
Pyrimidine derivatives have been investigated for their antiviral properties, with particular focus on their effectiveness against HIV-1. The synthesis and evaluation of compounds featuring the pyrimidine structure have led to the discovery of non-nucleoside reverse transcriptase inhibitors, showcasing the potential of these compounds in antiretroviral therapy (Romero et al., 1994).
Propriétés
IUPAC Name |
4-methoxy-2-piperidin-4-yloxypyrimidine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O2.ClH/c1-14-9-4-7-12-10(13-9)15-8-2-5-11-6-3-8;/h4,7-8,11H,2-3,5-6H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZYDDVBFNMCHDG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=NC=C1)OC2CCNCC2.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methoxy-2-(piperidin-4-yloxy)pyrimidine hydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-(5-Ethyl-1H-1,2,4-triazol-3-yl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine;dihydrochloride](/img/structure/B2931731.png)
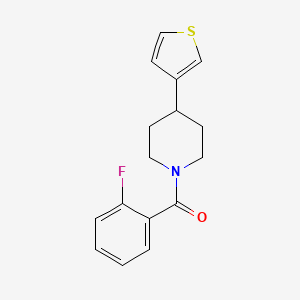
![3-[(Pyridin-4-yl)methyl]-1,2,4-oxadiazol-5-amine](/img/structure/B2931737.png)
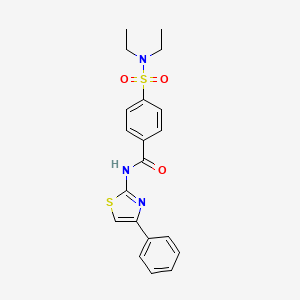
![(Z)-ethyl 1-benzyl-2-((2,2-diphenylacetyl)imino)-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2931739.png)



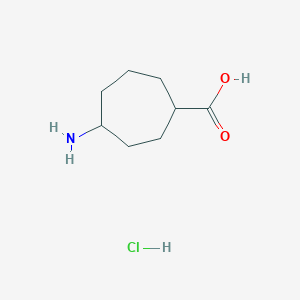
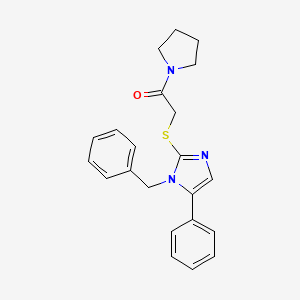

![methyl N-[(3-hydroxyphenyl)methyl]carbamate](/img/structure/B2931750.png)
